

An In-depth Technical Guide to BS2G Crosslinker for Mass Spectrometry

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: BS2G Crosslinker

Cat. No.: B8027657

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the homobifunctional crosslinker BS2G (Bis[sulfosuccinimidyl] glutarate), a valuable tool for studying protein-protein interactions, protein conformation, and the architecture of protein complexes using mass spectrometry (MS). Its water-solubility and membrane-impermeability make it particularly suited for applications involving cell surface proteins and protein complexes in aqueous environments.

Core Properties and Advantages

BS2G, also known as Sulfo-DSG, is an amine-reactive crosslinker that forms stable, covalent amide bonds with primary amines, such as the side chain of lysine residues and the N-terminus of polypeptides.^{[1][2][3]} Its key features include a non-cleavable spacer arm and water-soluble sulfo-NHS ester reactive groups, which allow for cross-linking reactions to be performed in physiological buffers without the need for organic solvents that could perturb protein structure.^{[1][2][4]} This makes BS2G an ideal choice for preserving the native conformation of proteins and their complexes during investigation.

The relatively short spacer arm of BS2G is advantageous for identifying close-range interactions and defining local structural features within protein domains.^[1] Furthermore, the availability of a deuterated analog, BS2G-d4, facilitates the confident identification of cross-linked peptides in complex mass spectra through the characteristic mass shift of the isotopic labels.^{[1][5][6]}

Quantitative Data Summary

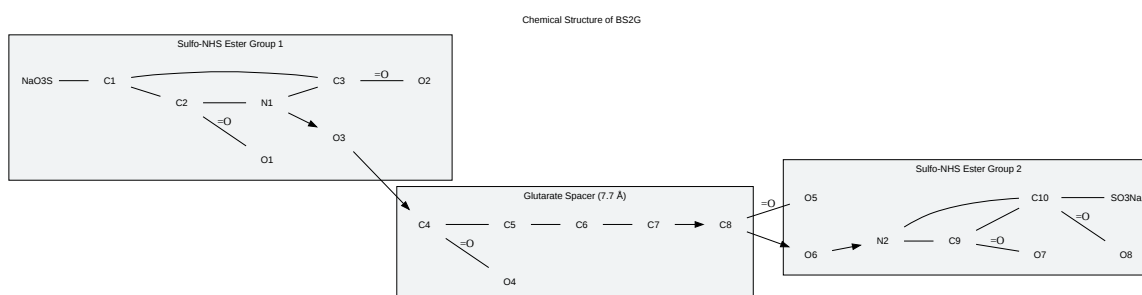
The following tables summarize the key quantitative properties of the **BS2G crosslinker** and its deuterated counterpart.

| Property | Value | Reference |
|-----------------------|---|-----------|
| Alternative Names | Sulfo-DSG, Bis(Sulfosuccinimidyl) glutarate, Glutaric acid bis(3- sulfo-N-hydroxysuccinimide ester) | [7] |
| Molecular Formula | C13H12N2O14S2Na2 | [7] |
| Molecular Weight (d0) | 530.35 g/mol | [1][7] |
| Spacer Arm Length | 7.7 Å | [1][4][7] |
| Reactive Groups | Sulfo-NHS ester (homobifunctional) | [1] |
| Reactivity | Primary amines (e.g., lysine, N-terminus) | [1][8] |
| Water Solubility | High (up to 10 mM) | [1] |
| Membrane Permeability | Membrane-impermeant | [1][4][9] |
| Cleavability | Non-cleavable | [4] |

| Isotopic Labeling Comparison | BS2G-d0 (Light) | BS2G-d4 (Heavy) | Reference |
|---------------------------------|-----------------|-----------------|-----------|
| Molecular Weight | 530.35 g/mol | 534.38 g/mol | [1] |
| Mass Difference | - | 4.03 Da | [1] |
| Number of Deuterium Atoms | 0 | 4 | [1] |

Chemical Structure and Reaction

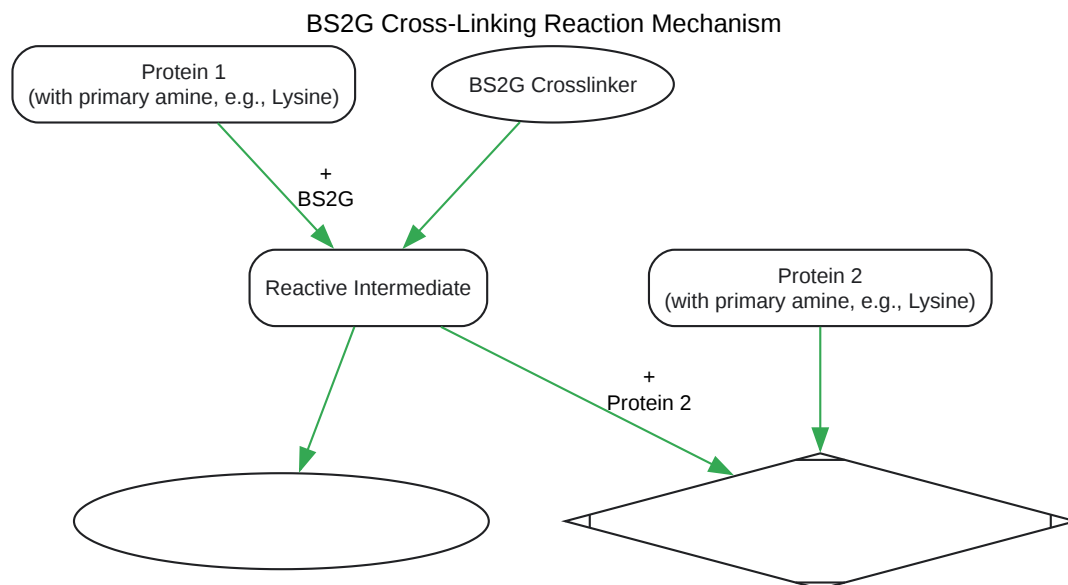
BS2G consists of two sulfo-NHS esters connected by a 5-atom glutarate spacer.^{[4][5]} The sulfo-NHS esters react with primary amines at a pH range of 7-9 to form stable amide bonds.^[1]



[Click to download full resolution via product page](#)

Caption: Chemical structure of the **BS2G crosslinker**.

The reaction mechanism involves the nucleophilic attack of a primary amine on the sulfo-NHS ester, leading to the formation of a stable amide bond and the release of sulfo-N-hydroxysuccinimide.



[Click to download full resolution via product page](#)

Caption: Amine-reactive cross-linking mechanism of BS2G.

Experimental Protocols

A typical workflow for a cross-linking mass spectrometry experiment using BS2G involves several key steps, from sample preparation to data analysis.

I. Reagent Preparation

- **Crosslinker Stock Solution:** Allow the vial of BS2G to equilibrate to room temperature before opening to prevent condensation, as the reagent is moisture-sensitive.[7] Immediately before use, prepare a fresh stock solution (e.g., 50 mM) by dissolving the required amount of BS2G in an amine-free buffer such as 25 mM sodium phosphate, pH 7.4.[7] Do not use buffers containing primary amines (e.g., Tris, glycine) as they will compete with the target proteins for reaction with the crosslinker.[7]

- **Quenching Solution:** Prepare a quenching solution, such as 1 M Tris-HCl, pH 7.5, to stop the cross-linking reaction.

II. Cross-Linking Reaction

- **Protein Sample Preparation:** The protein sample should be in a suitable amine-free buffer (e.g., HEPES, PBS) at a pH between 7 and 9.^[1] The protein concentration should be optimized, typically in the range of 10-20 μ M, to favor intramolecular or specific intermolecular cross-linking over random aggregation.
- **Initiation of Reaction:** Add the BS2G stock solution to the protein sample to achieve a final crosslinker concentration typically between 0.5 to 5 mM.^[7] A 20- to 50-fold molar excess of crosslinker to protein is a common starting point.^{[7][10]}
- **Incubation:** Incubate the reaction mixture at room temperature for 45 minutes to 1 hour.^[7] The reaction can also be performed on ice, but may require a slightly longer incubation time.^[7]
- **Quenching:** Terminate the reaction by adding the quenching solution to a final concentration of 25-60 mM Tris.^[7] Incubate for an additional 10-15 minutes at room temperature to ensure all unreacted crosslinker is quenched.^[7]

III. Sample Processing for Mass Spectrometry

- **Denaturation and Reduction:** Denature the cross-linked proteins using a chaotropic agent like urea (e.g., 8 M). Reduce disulfide bonds with a reducing agent such as dithiothreitol (DTT).
- **Alkylation:** Alkylate free sulfhydryl groups with an alkylating agent like iodoacetamide to prevent disulfide bond reformation.
- **Proteolytic Digestion:** Dilute the sample to reduce the urea concentration and perform proteolytic digestion, typically with trypsin, overnight at 37°C.
- **Desalting:** Desalt the peptide mixture using a C18 solid-phase extraction (SPE) cartridge to remove salts and other contaminants that can interfere with mass spectrometry analysis.^[7]

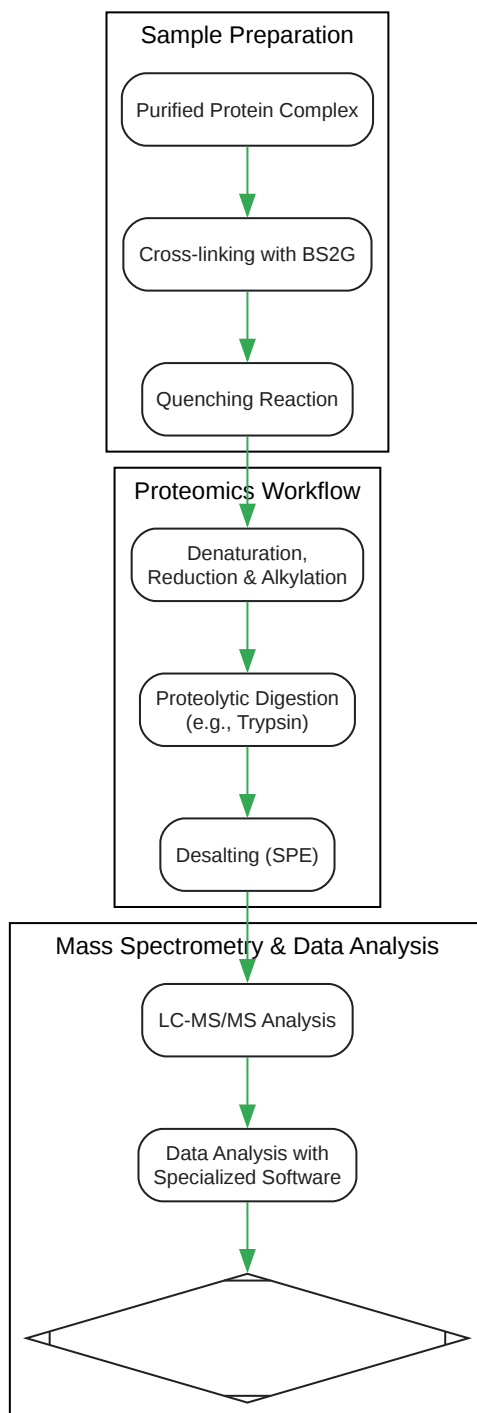
IV. Mass Spectrometry Analysis

- **LC-MS/MS:** Analyze the desalted peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a high-resolution mass spectrometer is crucial for accurately identifying the cross-linked peptides.[\[11\]](#)
- **Data Analysis:** Use specialized software to identify the cross-linked peptides from the complex MS/MS data. The software searches for pairs of peptides linked by the mass of the **BS2G crosslinker**. When using a mixture of BS2G-d0 and BS2G-d4, the software can be configured to specifically look for peptide doublets with the characteristic 4.03 Da mass difference, which significantly increases the confidence of identification.[\[1\]](#)

Experimental Workflow Visualization

The following diagram illustrates the general workflow for a cross-linking mass spectrometry experiment.

Cross-Linking Mass Spectrometry Workflow

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Buy BS2G Crosslinker | 215597-83-4 [smolecule.com]
- 2. BS2G Crosslinker | CAS: 881415-72-1 | AxisPharm [axispharm.com]
- 3. covachem.com [covachem.com]
- 4. BS2G Crosslinker 100 mg - Bis(Sulfosuccinimidyl) glutarate (BS2G) - ProteoChem [proteochem.com]
- 5. 제품 [insung.net]
- 6. tools.thermofisher.com [tools.thermofisher.com]
- 7. proteochem.com [proteochem.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. covachem.com [covachem.com]
- 10. researchgate.net [researchgate.net]
- 11. The beginning of a beautiful friendship: Cross-linking/mass spectrometry and modelling of proteins and multi-protein complexes - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to BS2G Crosslinker for Mass Spectrometry]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8027657#bs2g-crosslinker-for-mass-spectrometry]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com